molecular formula C16H19FN4O3S B2487236 N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 906155-18-8

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No. B2487236
M. Wt: 366.41
InChI Key: ZBQWZFPBYZAGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring, like our subject compound, involves strategic chemical reactions that leverage the unique reactivity of this heterocyclic moiety. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which significantly enhances the pharmacological activity of compounds through hydrogen bond interactions with biomacromolecules (Wang et al., 2022). Various synthetic approaches are adopted based on the desired substitutions on the oxadiazole ring and the functional groups present in the final compound.

Molecular Structure Analysis

The molecular structure of compounds featuring 1,3,4-oxadiazole rings, including our compound of interest, is characterized by the presence of nitrogen and oxygen atoms within the ring. This structural feature allows for effective binding with different enzymes and receptors in biological systems through multiple weak interactions. These interactions are crucial for eliciting a wide range of bioactivities, making the 1,3,4-oxadiazole core a significant structural subunit in the development of new drug candidates (Rana et al., 2020).

Chemical Reactions and Properties

1,3,4-Oxadiazole-containing compounds, including our subject chemical, undergo various chemical reactions that are pivotal in medicinal chemistry for the development of pharmacologically active agents. These compounds exhibit a wide range of pharmacological activities, such as antiviral, analgesic, anti-inflammatory, and antitumor effects. The chemical reactivity and biological properties associated with 1,3,4-oxadiazole-containing compounds are extensive and varied, making them valuable in synthesizing medicinal agents with specific desired activities (Rana et al., 2020).

properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-3-21(4-2)14(22)10-25-16-20-19-13(24-16)9-18-15(23)11-5-7-12(17)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQWZFPBYZAGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.